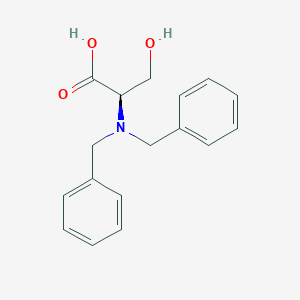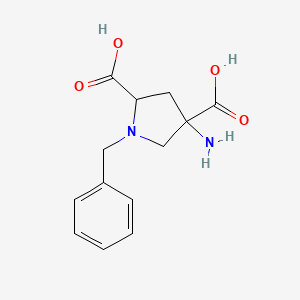![molecular formula C23H28N2O6 B13898831 Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with a complex structure. It is characterized by the presence of benzyl, tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. One common route includes the protection of amino acids with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functionalities, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate
- Benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
Uniqueness
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of protecting groups, which provide stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C23H28N2O6 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28) |
Clave InChI |
PKJSHTUXTOKIBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)

![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)



![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)

